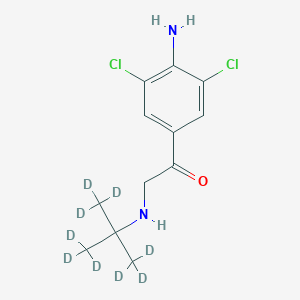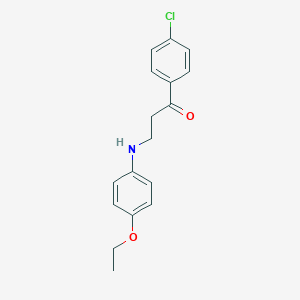![molecular formula C6H8N2 B169950 2-Cyano-3-azabicyclo[3.1.0]hexane CAS No. 115182-91-7](/img/structure/B169950.png)
2-Cyano-3-azabicyclo[3.1.0]hexane
Overview
Description
2-Cyano-3-azabicyclo[3.1.0]hexane is a bicyclic compound with the molecular formula C₆H₈N₂. It is characterized by a unique structure that includes a cyano group and a three-membered azabicyclo ring. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications in drug design .
Mechanism of Action
Target of Action
2-Cyano-3-azabicyclo[3.1.0]hexane (3-ABH) derivatives are heterocyclic systems often present in molecules capable of acting on various biological targets . They are actively used in drug design and are found in a wide range of biologically active natural products, drugs, and agrochemicals .
Mode of Action
The exact mode of action of 2-Cyano-3-azabicyclo[31It’s known that the 3-abh fragment is often present in various natural and synthetic biologically active compounds . For instance, 1-aryl-substituted 3-ABHs are efficient reuptake inhibitors of serotonin, noradrenaline, and dopamine .
Biochemical Pathways
The biochemical pathways affected by 2-Cyano-3-azabicyclo[31It’s known that 3-abh derivatives are often present in molecules capable of acting on various biological targets . For example, protease inhibitors based on structurally related pseudopeptides show antiviral properties .
Pharmacokinetics
The pharmacokinetics of 2-Cyano-3-azabicyclo[31It’s known that the compound has a molecular weight of 10814 .
Result of Action
The molecular and cellular effects of 2-Cyano-3-azabicyclo[31It’s known that 3-abh derivatives are often present in molecules capable of acting on various biological targets . For instance, 1-aryl-substituted 3-ABHs are efficient reuptake inhibitors of serotonin, noradrenaline, and dopamine .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 2-Cyano-3-azabicyclo[31It’s known that the compound is stored in a refrigerator and shipped at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Cyano-3-azabicyclo[3.1.0]hexane can be synthesized through several methods. One common approach involves the reaction of 3-azabicyclo[3.1.0]hex-2-ene or its trimer with an alkali metal bisulfite . Another method includes the (3 + 2) annulation of cyclopropenes with cyclopropylanilines using an organic or iridium photoredox catalyst under blue LED irradiation . These methods typically yield good results under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as cost, yield, and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-3-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the cyano group or other parts of the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. Conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different nitrile derivatives, while reduction could produce amines or other reduced forms.
Scientific Research Applications
2-Cyano-3-azabicyclo[3.1.0]hexane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: The compound’s reactivity and stability make it useful in various industrial applications, such as the production of pharmaceuticals and fine chemicals.
Comparison with Similar Compounds
Similar Compounds
3-Azabicyclo[3.1.0]hexane: A closely related compound with similar structural features.
1-Azabicyclo[3.1.0]hexane: Another similar compound with slight variations in its structure.
Uniqueness
2-Cyano-3-azabicyclo[3.1.0]hexane is unique due to the presence of the cyano group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications where specific interactions or reactions are desired.
Properties
IUPAC Name |
3-azabicyclo[3.1.0]hexane-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2/c7-2-6-5-1-4(5)3-8-6/h4-6,8H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFUYLMCSIHJLOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C(NC2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
108.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


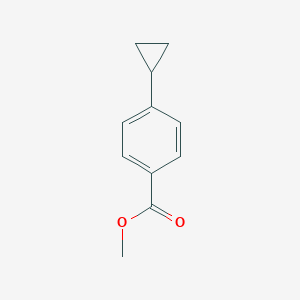
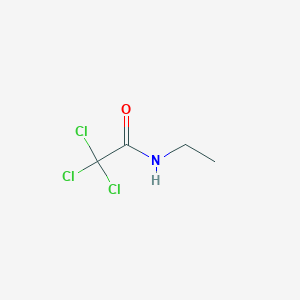
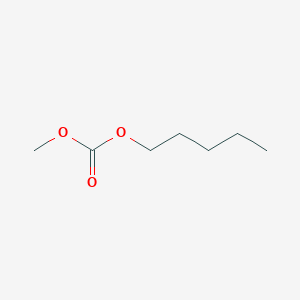
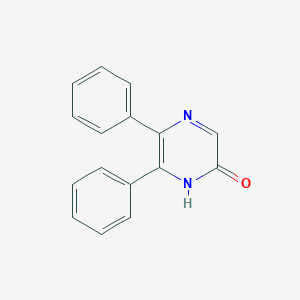
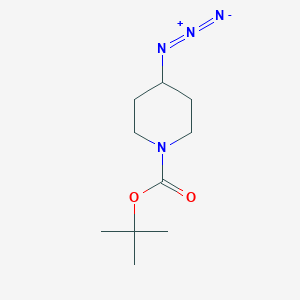
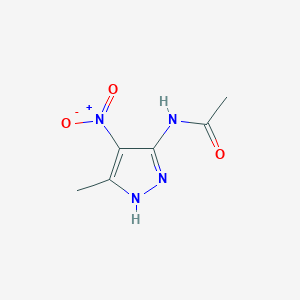

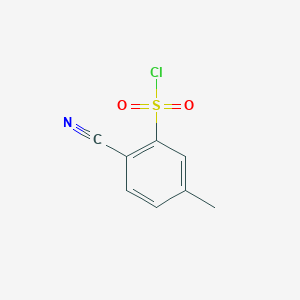


![4-[3-(Trifluoromethyl)phenyl]butanoic acid](/img/structure/B169894.png)
